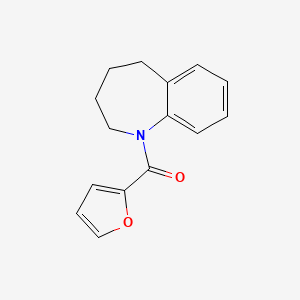![molecular formula C15H26N2O3 B7513885 tert-butyl 3-[(E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B7513885.png)
tert-butyl 3-[(E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-[(E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate, commonly known as TAPP, is a chemical compound that has received significant attention in scientific research for its potential applications in various fields. TAPP is a piperidine derivative that is synthesized through a multi-step process, and it has been found to exhibit a range of biochemical and physiological effects.
作用机制
The mechanism of action of TAPP is not fully understood, but it is believed to involve the modulation of certain neurotransmitter receptors in the brain. Specifically, TAPP has been found to bind to the alpha7 nicotinic acetylcholine receptor, which is involved in a range of cognitive and neurological processes. By modulating the activity of this receptor, TAPP may be able to affect various aspects of brain function.
Biochemical and Physiological Effects:
TAPP has been found to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the promotion of neurogenesis. These effects suggest that TAPP may have potential as a therapeutic agent in the treatment of various neurological disorders.
实验室实验的优点和局限性
One of the primary advantages of using TAPP in lab experiments is its specificity for the alpha7 nicotinic acetylcholine receptor. This allows researchers to selectively modulate the activity of this receptor without affecting other neurotransmitter systems. However, there are also some limitations to using TAPP, including its relatively complex synthesis method and the need for careful control of reaction conditions.
未来方向
There are several potential future directions for research on TAPP. One area of interest is in the development of new therapeutic agents based on the structure of TAPP. Another potential direction is in the investigation of the role of TAPP in various neurological processes, such as learning and memory. Additionally, further studies are needed to fully understand the mechanism of action of TAPP and its potential as a tool for studying neurotransmitter receptors.
合成方法
The synthesis of TAPP involves several steps, starting with the reaction of tert-butyl 3-aminopiperidine-1-carboxylate with methyl acrylate to form tert-butyl 3-(acryloyl)piperidine-1-carboxylate. This compound is then reacted with N,N-dimethylformamide dimethyl acetal to form tert-butyl 3-[(E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate, which is the final product. The synthesis of TAPP is a relatively complex process that requires careful attention to detail and precise control of reaction conditions.
科学研究应用
TAPP has been found to exhibit a range of potential applications in scientific research. One of the primary areas of interest is in the field of neuroscience, where TAPP has been investigated for its potential as a tool for studying the function of certain neurotransmitter receptors. TAPP has also been studied for its potential as a therapeutic agent in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
tert-butyl 3-[(E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)17-9-6-7-12(11-17)13(18)8-10-16(4)5/h8,10,12H,6-7,9,11H2,1-5H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZJGLJVECEBCU-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)C=CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)/C=C/N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-[(E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate](/img/structure/B7513807.png)

![3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B7513822.png)
![N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7513830.png)

![Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7513841.png)
![methyl 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate](/img/structure/B7513850.png)

![Cyclohexyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7513871.png)
![2-methyl-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7513883.png)
![N-cyclopropyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide](/img/structure/B7513891.png)

![2-Cyclopentyl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7513910.png)
